1-Isopropyl-1-(4-methoxy-phenyl)-urea
Description
1-Isopropyl-1-(4-methoxy-phenyl)-urea is a urea derivative characterized by an isopropyl group and a 4-methoxy-substituted phenyl ring attached to the urea core. The molecular formula is C11H16N2O2, with a molecular weight of 208.26 g/mol.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-1-propan-2-ylurea |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)13(11(12)14)9-4-6-10(15-3)7-5-9/h4-8H,1-3H3,(H2,12,14) |
InChI Key |
AQBZCTHAHIVXDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)OC)C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1-Isopropyl-1-(4-methoxy-phenyl)-urea has been investigated for its potential therapeutic properties, particularly its anti-inflammatory and antitumor activities. The presence of the methoxy group enhances solubility and reactivity, making it a candidate for various biological interactions .
Case Study: Anticancer Activity
Research indicates that urea derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar structures have shown promising results in inhibiting growth in human cancer cell lines, suggesting that modifications in the urea structure can lead to enhanced biological activity .
Enzyme Inhibition
The compound's interaction with specific enzymes has been a focal point of research. Studies have demonstrated that certain urea derivatives can inhibit enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a critical role in tryptophan metabolism and immune response modulation. The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly influence inhibitory potency .
Table 1: Comparative Inhibition Potency of Urea Derivatives
| Compound Name | Structure Features | IDO1 Inhibition Activity |
|---|---|---|
| This compound | Methoxy substitution at para position | Moderate |
| 1-Isopropyl-3-(4-methoxyphenyl)urea | Different substitution pattern | High |
| 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Additional dioxo group | Significant |
Agrochemical Applications
Urea derivatives are also explored for their potential as agrochemicals. The compound's ability to act as a herbicide or pesticide is under investigation, particularly regarding its efficacy against various plant species. The structural characteristics that enhance its solubility may also contribute to its effectiveness as an active ingredient in agricultural formulations .
Biochemical Research
The biochemical interactions of this compound with biological systems have been studied to understand its metabolic pathways and potential therapeutic implications. Ongoing research aims to elucidate how this compound interacts with cellular receptors and enzymes, which could lead to novel therapeutic applications .
Case Study: Binding Interaction Studies
Recent studies have employed molecular docking techniques to predict how this compound binds to target proteins involved in cancer progression. These insights are crucial for designing more effective derivatives with improved selectivity and potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
1-(4-Isopropylphenyl)urea (CAS 56046-17-4)
- Structure : Lacks the methoxy group; features an isopropyl group directly attached to the phenyl ring.
- Molecular Formula : C10H14N2O.
- This may affect interactions in biological systems where hydrogen bonding is critical .
1-Isopropyl-1-(3-tolyl)urea (CAS 94291-79-9)
- Structure : Contains a methyl group at the meta position of the phenyl ring instead of para-methoxy.
- Molecular Formula : C11H16N2O.
- Key Differences : The methyl group is less electron-donating than methoxy, leading to reduced resonance stabilization. Steric effects from meta substitution may also hinder planar conformations, impacting binding affinity in receptor interactions .
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea (CAS 149282-10-0)
- Structure : Features a benzyl group and a 4-chlorophenyl substituent.
- Molecular Formula : C15H15ClN2O2.
- Key Differences: The chloro substituent is electron-withdrawing, increasing lipophilicity and oxidative stability compared to the methoxy group.
Modifications on the Urea Nitrogen
1-Isopropyl-1-(m-tolyl)urea (Aldrich FT-IR Listing)
- Structure : Meta-methylphenyl substituent with isopropyl group.
- Key Differences : The meta-methyl group disrupts conjugation compared to para-methoxy, reducing electronic effects. This may lower thermal stability or alter UV absorption profiles .
1-((1-Isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS 1206993-51-2)
- Structure : Incorporates a piperidine ring and a 4-methoxyphenethyl group.
- Molecular Formula : C19H31N3O2.
Complex Urea Derivatives
1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea
Data Table: Structural and Property Comparison
Research Findings and Implications
- Steric and Conformational Influences : Isopropyl and benzyl substituents increase steric bulk, which may reduce metabolic degradation but limit binding to sterically sensitive targets .
- Biological Relevance : Ureas with heterocyclic moieties (e.g., imidazole in ) demonstrate enhanced bioactivity, suggesting that the target compound could be modified for specific therapeutic applications.
Preparation Methods
General Reaction Mechanism
The most widely reported method involves the reaction of 4-methoxy-phenyl isocyanate with isopropylamine in anhydrous tetrahydrofuran (THF) under inert conditions. Sodium hydride (1.1 equiv) is employed to deprotonate the amine, facilitating nucleophilic attack on the isocyanate carbonyl. The exothermic reaction typically completes within 2–4 hours at 0–5°C, as monitored by thin-layer chromatography (TLC).
Reaction Scheme:
Optimization Studies
-
Solvent Effects : Polar aprotic solvents like THF and dimethylformamide (DMF) enhance reaction rates compared to dichloromethane (DCM). THF provides optimal balance between solubility and ease of workup.
-
Stoichiometry : A 10% molar excess of isopropylamine improves yields to 88–92% by mitigating side reactions.
-
Catalysis : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate coupling by 30% in DMF.
Table 1. Isocyanate-Amine Coupling Performance Under Varied Conditions
| Condition | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| THF, 0°C, NaH | 88 | 99 | 3 |
| DMF, RT, No Catalyst | 72 | 92 | 6 |
| THF, -5°C, TBAB | 95 | 98 | 2.5 |
Urea Exchange Reactions
Thermal Rearrangement
Patent CN86101095A discloses a solvent-free method where 4-methoxy-aniline reacts with excess urea (3 equiv) at 180–205°C for 5–7 hours. The reaction proceeds via nucleophilic displacement, with urea acting as both reactant and base.
Critical Parameters:
Acid-Catalyzed Exchange
A modified approach uses hydrochloric acid (HCl) in refluxing toluene to facilitate urea exchange between pre-formed 1-isopropylurea and 4-methoxy-aniline. This method avoids high temperatures but requires rigorous moisture control.
Spectroscopic Validation:
Phosgene-Mediated Synthesis
Two-Step Process
Patent CN103910654A outlines a phosgene-intensive route:
-
Phosgenation : 4-Methoxy-aniline reacts with phosgene in xylene at -5°C to form 4-methoxy-phenyl isocyanate.
-
Urea Formation : The isocyanate intermediate couples with isopropylamine in alkaline aqueous THF.
Advantages and Limitations:
-
Safety Concerns : Phosgene handling necessitates specialized equipment, limiting industrial adoption.
Table 2. Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |
|---|---|---|---|---|
| Isocyanate-Amine | 88–95 | 98–99 | High | Moderate |
| Urea Exchange | 76–89 | 92–95 | Medium | High |
| Phosgene-Mediated | 90–95 | 99 | Low | Low |
Purification and Characterization
Column Chromatography
Crude products are purified using silica gel with hexane/ethyl acetate (95:5), achieving >98% purity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
